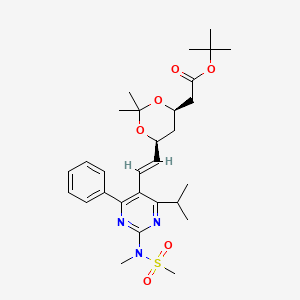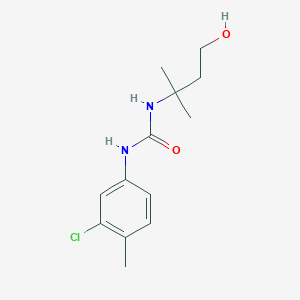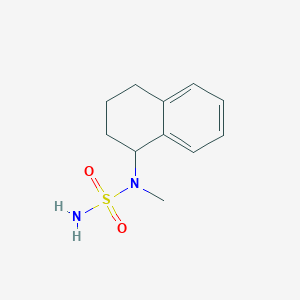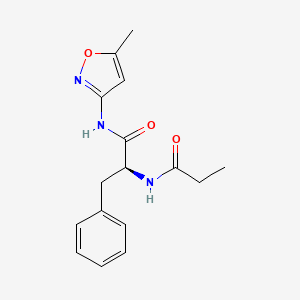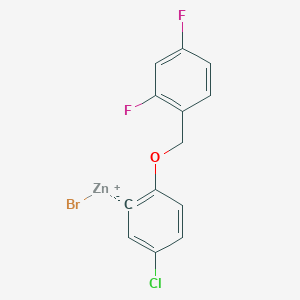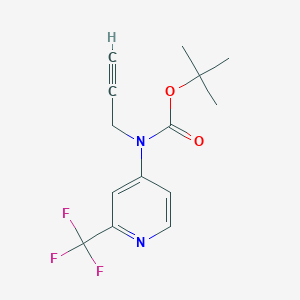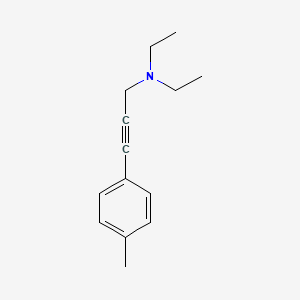
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound with the molecular formula C24H28N It is characterized by the presence of a diethylamine group attached to a prop-2-ynyl chain, which is further substituted with a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 3-p-tolyl-prop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new amine derivatives.
科学的研究の応用
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
作用機序
The mechanism of action of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Diethyl-(3-phenyl-prop-2-ynyl)-amine
- Diethyl-(3-m-tolyl-prop-2-ynyl)-amine
- Diethyl-(3-o-tolyl-prop-2-ynyl)-amine
Uniqueness
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.
特性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C14H19N/c1-4-15(5-2)12-6-7-14-10-8-13(3)9-11-14/h8-11H,4-5,12H2,1-3H3 |
InChIキー |
YGPYSYCWUZYHDN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


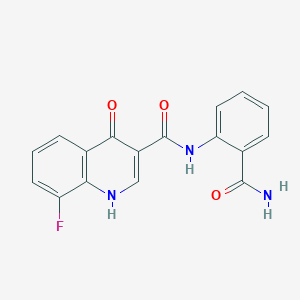

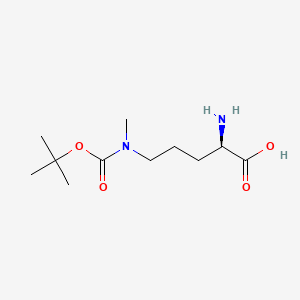
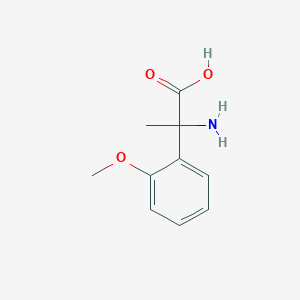
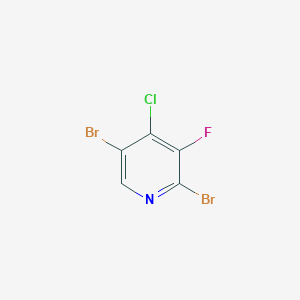
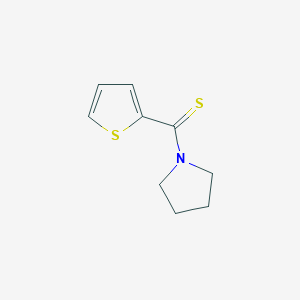
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
